2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline
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Overview
Description
2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline typically involves the reaction of 2-chloroaniline with 4-methyl-1,3-thiazole-5-carbaldehyde under specific conditions. One common method involves the use of a catalyst such as piperidine in an ethanol solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the aniline moiety.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloroethane, and catalysts such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has potential antimicrobial, antifungal, and antiviral properties.
Industry: It can be used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electrophilic and nucleophilic substitution reactions, which can modulate biochemical pathways and enzyme activities . The compound may activate or inhibit specific receptors, leading to its diverse biological effects.
Comparison with Similar Compounds
2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
These compounds share the thiazole ring structure but differ in their specific substituents and biological activities
Properties
Molecular Formula |
C11H11ClN2S |
---|---|
Molecular Weight |
238.74 g/mol |
IUPAC Name |
2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline |
InChI |
InChI=1S/C11H11ClN2S/c1-8-11(15-7-14-8)6-13-10-5-3-2-4-9(10)12/h2-5,7,13H,6H2,1H3 |
InChI Key |
IKVBQMKWRRHODI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNC2=CC=CC=C2Cl |
Origin of Product |
United States |
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